molecular formula C14H13NO3 B6396110 3-(3-Aminophenyl)-5-methoxybenzoic acid CAS No. 1261926-94-6

3-(3-Aminophenyl)-5-methoxybenzoic acid

Cat. No.: B6396110
CAS No.: 1261926-94-6
M. Wt: 243.26 g/mol
InChI Key: APUCCBFRHGBBAR-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a 3-aminophenyl substituent at the third position and a methoxy group at the fifth position of the aromatic ring. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 251.26 g/mol.

Properties

IUPAC Name

3-(3-aminophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUCCBFRHGBBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688652
Record name 3'-Amino-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-94-6
Record name 3'-Amino-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 3-methoxybenzoic acid, followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using catalytic hydrogenation or metal reduction methods such as iron in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Large-scale nitration and reduction processes are employed, often using continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The amino group in 3-(3-Aminophenyl)-5-methoxybenzoic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

3-(3-Aminophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and carboxylic acid groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Amino vs. Halogen Groups: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-bromo or 3-fluoro derivatives). This enhances solubility in aqueous media, critical for drug bioavailability .
  • Methoxy Position : In 3-methoxybenzoic acid derivatives, the methoxy group at position 5 (para to the carboxyl) creates distinct electronic effects compared to position 4 (meta), altering reactivity in electrophilic substitution reactions .
  • Azo vs. Aminophenyl Linkers: AZO1’s azo group (-N=N-) enables photo-isomerization, making it suitable for optical materials, whereas the aminophenyl group in the target compound may favor interactions with biological targets like enzymes .

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